molecular formula C14H20O3 B14648134 7-tert-Butyl-2-methyl-3,4-dihydro-2H-1-benzopyran-2,6-diol CAS No. 53713-49-8

7-tert-Butyl-2-methyl-3,4-dihydro-2H-1-benzopyran-2,6-diol

Cat. No.: B14648134
CAS No.: 53713-49-8
M. Wt: 236.31 g/mol
InChI Key: DWLGSLHFEWAAPM-UHFFFAOYSA-N
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Description

7-tert-Butyl-2-methyl-3,4-dihydro-2H-1-benzopyran-2,6-diol is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl-2-methyl-3,4-dihydro-2H-1-benzopyran-2,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl-2-methyl-3,4-dihydro-2H-1-benzopyran-2,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-tert-Butyl-2-methyl-3,4-dihydro-2H-1-benzopyran-2,6-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-tert-Butyl-2-methyl-3,4-dihydro-2H-1-benzopyran-2,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one: A structurally related compound with different functional groups.

    3,4-Dihydro-2H-1-benzopyran: Another benzopyran derivative with similar core structure but different substituents.

Uniqueness

7-tert-Butyl-2-methyl-3,4-dihydro-2H-1-benzopyran-2,6-diol is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

53713-49-8

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

7-tert-butyl-2-methyl-3,4-dihydrochromene-2,6-diol

InChI

InChI=1S/C14H20O3/c1-13(2,3)10-8-12-9(7-11(10)15)5-6-14(4,16)17-12/h7-8,15-16H,5-6H2,1-4H3

InChI Key

DWLGSLHFEWAAPM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C2O1)C(C)(C)C)O)O

Origin of Product

United States

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